

Spectroscopic Data of (S)-1-Boc-3-propyl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Boc-3-propyl-piperazine

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **(S)-1-Boc-3-propyl-piperazine**, a chiral building block of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted spectroscopic data based on foundational principles and extensive data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Significance of (S)-1-Boc-3-propyl-piperazine

(S)-1-Boc-3-propyl-piperazine belongs to the class of N-tert-butoxycarbonyl (Boc) protected piperazines, which are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the chiral center at the 3-position and the propyl substituent offers opportunities for stereospecific interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and downstream applications.

Predicted Spectroscopic Profile

The following sections detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared

(IR) spectroscopy data for **(S)-1-Boc-3-propyl-piperazine**. The predictions are grounded in the analysis of its structural components and comparison with experimentally obtained data for closely related analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **(S)-1-Boc-3-propyl-piperazine** in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the propyl substituent.

Table 1: Predicted ¹H NMR Data for **(S)-1-Boc-3-propyl-piperazine** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.8 - 4.0	m	2H	Piperazine ring CH ₂ (adjacent to N-Boc)	The Boc group is electron- withdrawing, deshielding the adjacent protons and shifting them downfield.
~2.8 - 3.2	m	3H	Piperazine ring CH and CH ₂ (adjacent to NH)	These protons are in a more shielded environment compared to those near the Boc group. The methine proton at the chiral center (C3) is expected in this region.
~2.5 - 2.7	m	2H	Piperazine ring CH ₂	These protons experience a complex coupling environment within the piperazine ring.
~1.8 - 2.0	br s	1H	NH	The proton on the secondary amine is typically a broad singlet and its chemical shift can be concentration

				and solvent dependent.
~1.2 - 1.6	m	4H	Propyl CH_2CH_2	The methylene protons of the propyl group will exhibit complex splitting patterns due to coupling with adjacent protons.
~0.9	t	3H	Propyl CH_3	The terminal methyl group of the propyl chain is expected to be a triplet due to coupling with the adjacent methylene group.
1.46	s	9H	Boc $\text{C}(\text{CH}_3)_3$	The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet.

Causality Behind Experimental Choices: The choice of CDCl_3 as the solvent is standard for many organic molecules due to its good dissolving power and the presence of a residual proton signal that can be used for referencing. The predicted chemical shifts are based on the inductive effects of the substituents and the conformational dynamics of the piperazine ring. N-acylated piperazines can exhibit complex conformational behavior due to the restricted rotation around the amide bond, which can lead to broadening or splitting of signals in the NMR spectrum[1][2][3].

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ^{13}C NMR spectrum of **(S)-1-Boc-3-propyl-piperazine** will show distinct signals for each unique carbon atom.

Table 2: Predicted ^{13}C NMR Data for **(S)-1-Boc-3-propyl-piperazine** in CDCl_3

Chemical Shift (δ , ppm)	Assignment	Rationale
~154.7	C=O (Boc)	The carbonyl carbon of the carbamate is significantly deshielded.
~79.5	$\text{C}(\text{CH}_3)_3$ (Boc)	The quaternary carbon of the Boc group.
~55-58	Piperazine C3	The chiral carbon atom bearing the propyl group. Its chemical shift is influenced by the nitrogen and the alkyl chain.
~45-50	Piperazine ring CH_2	The chemical shifts of the piperazine ring carbons are influenced by the substitution pattern and ring conformation.
~35-38	Propyl CH_2	The methylene carbons of the propyl group.
~28.4	$\text{C}(\text{CH}_3)_3$ (Boc)	The methyl carbons of the Boc group.
~19-21	Propyl CH_2	The methylene carbons of the propyl group.
~14.1	Propyl CH_3	The terminal methyl carbon of the propyl group.

Trustworthiness of the Protocol: The prediction of ^{13}C NMR chemical shifts is a self-validating system when combined with other spectroscopic techniques. The number of observed signals should correspond to the number of unique carbon atoms in the molecule, and the chemical shifts should be consistent with the expected electronic environments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For **(S)-1-Boc-3-propyl-piperazine**, electrospray ionization (ESI) would be a suitable method.

Table 3: Predicted Mass Spectrometry Data for **(S)-1-Boc-3-propyl-piperazine**

m/z (Mass-to-Charge Ratio)	Ion	Rationale
243.21	$[\text{M}+\text{H}]^+$	The protonated molecular ion is expected to be the base peak in the ESI mass spectrum.
187.15	$[\text{M} - \text{C}_4\text{H}_8]^+$	Loss of isobutylene from the Boc group is a common fragmentation pathway.
143.14	$[\text{M} - \text{Boc}]^+$	Cleavage of the entire Boc group.
100.10	$[\text{Piperazine-propyl fragment}]^+$	Fragmentation of the piperazine ring.
57.07	$[\text{C}_4\text{H}_9]^+$	The tert-butyl cation from the Boc group.

Authoritative Grounding: The fragmentation of N-Boc protected amines is a well-documented process. The loss of isobutylene and the tert-butyl cation are characteristic fragmentation patterns that provide strong evidence for the presence of the Boc protecting group^[4]. The fragmentation of the piperazine ring itself can also yield characteristic ions^{[5][6][7]}.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopy Data for **(S)-1-Boc-3-propyl-piperazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3300-3400	Medium, sharp	N-H stretch	Characteristic of a secondary amine.
~2850-2980	Strong	C-H stretch (aliphatic)	From the propyl and piperazine alkyl groups.
~1680-1700	Strong	C=O stretch (carbamate)	The carbonyl of the Boc group is a prominent feature.
~1450-1480	Medium	C-H bend (aliphatic)	Bending vibrations of the alkyl groups.
~1160-1250	Strong	C-N stretch	Stretching vibrations of the amine and carbamate C-N bonds.
~1160	Strong	C-O stretch (carbamate)	Characteristic stretch for the carbamate ester linkage.

Expertise & Experience: The interpretation of an IR spectrum relies on recognizing characteristic absorption bands. The strong carbonyl absorption around 1690 cm⁻¹ is a key indicator of the Boc protecting group. The N-H stretch of the secondary amine in the piperazine ring provides further confirmation of the structure. The absence of other characteristic functional group absorptions would support the purity of the compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-1-Boc-3-propyl-piperazine** into a clean, dry vial[8][9][10][11][12].
- Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial and gently swirl to dissolve the sample completely.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Data Acquisition: Set up the ^1H and ^{13}C NMR experiments with appropriate parameters (e.g., number of scans, relaxation delay).
- Data Processing: After acquisition, the raw data (Free Induction Decay) is processed by applying a Fourier transform, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis.

- Sample Preparation: Prepare a stock solution of **(S)-1-Boc-3-propyl-piperazine** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL[13][14].

- Dilution: Dilute the stock solution to a final concentration of 10-100 $\mu\text{g}/\text{mL}$ with the same solvent.
- Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

- Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR)-IR spectroscopy[15][16][17][18][19]. Ensure the sample is in a solid or neat liquid form.
- Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a small amount of **(S)-1-Boc-3-propyl-piperazine** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **(S)-1-Boc-3-propyl-piperazine**. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized experimental protocols, serves as a valuable resource for researchers in the field. The principles of causality, trustworthiness, and authoritative grounding have been integrated to ensure the scientific integrity of this guide. As a key chiral intermediate, a thorough understanding of the spectroscopic properties of **(S)-1-Boc-3-propyl-piperazine** is essential for its effective utilization in the synthesis of next-generation pharmaceuticals.

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